molecular formula C14H12ClN3O2 B2745404 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea CAS No. 534559-57-4

3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea

Cat. No.: B2745404
CAS No.: 534559-57-4
M. Wt: 289.72
InChI Key: XUSJWAPBSMHHON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea is a synthetic compound featuring a urea scaffold substituted with a 4-chlorobenzoyl group and a 3-pyridylmethyl moiety. This structure places it within a class of N-aryl-N'-benzylurea derivatives that are of significant interest in medicinal chemistry and early-stage drug discovery research. The urea group is a key pharmacophore known to facilitate strong hydrogen bonding with biological targets, while the chlorobenzoyl component may contribute to enhanced binding affinity and metabolic stability . Compounds with this core structure are frequently investigated for their potential to inhibit kinase enzymes and exhibit antiproliferative activity. The pyridinyl ring often serves as a hydrogen bond acceptor, which can be critical for interaction with specific amino acid residues in the active sites of various protein kinases . Similar urea derivatives have demonstrated potent anticancer effects against a range of human cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT116), by inducing cell cycle arrest . The presence of the 4-chlorobenzoyl group, a precursor to which is known to be moisture-sensitive, suggests that this compound may require careful handling and storage to maintain stability . This product is intended for research purposes to aid in the exploration of new therapeutic agents and the study of signal transduction pathways. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-chloro-N-(pyridin-3-ylmethylcarbamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-12-5-3-11(4-6-12)13(19)18-14(20)17-9-10-2-1-7-16-8-10/h1-8H,9H2,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUSJWAPBSMHHON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49732375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Isocyanate-Amine Coupling

The most direct method involves reacting 3-(aminomethyl)pyridine with 4-chlorobenzoyl isocyanate under anhydrous conditions. This route, validated by analogous syntheses in urea derivatives, proceeds via nucleophilic attack of the primary amine on the electrophilic isocyanate carbon, forming the urea linkage.

Procedure :

  • Dissolve 3-(aminomethyl)pyridine (1.0 equiv) in anhydrous chloroform at 0°C.
  • Add 4-chlorobenzoyl isocyanate (1.05 equiv) dropwise under nitrogen atmosphere.
  • Stir the mixture at ambient temperature for 4–6 hours.
  • Concentrate the solution under reduced pressure and purify the residue via silica gel chromatography (eluent: chloroform/methanol 95:5).

Key Considerations :

  • Solvent : Chloroform or dichloromethane ensures solubility and minimizes side reactions.
  • Stoichiometry : A slight excess of isocyanate (1.05 equiv) prevents residual amine but avoids biuret formation.
  • Yield : Comparable reactions report yields of 65–75%.

Carbodiimide-Mediated Condensation

For laboratories avoiding isocyanate handling, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) facilitate urea synthesis by activating 4-chlorobenzoic acid for coupling with a preformed urea intermediate.

Procedure :

  • Prepare 1-(pyridin-3-ylmethyl)urea by reacting 3-(aminomethyl)pyridine with ammonium carbamate in tetrahydrofuran (THF).
  • Activate 4-chlorobenzoic acid (1.0 equiv) with DCC (1.2 equiv) and N-hydroxysuccinimide (1.1 equiv) in THF at 0°C for 1 hour.
  • Add the activated ester to 1-(pyridin-3-ylmethyl)urea (1.0 equiv) and stir at room temperature for 12 hours.
  • Filter off dicyclohexylurea byproduct and concentrate the filtrate.

Key Considerations :

  • Byproduct Management : Dicyclohexylurea precipitation simplifies purification.
  • Yield : Typically 50–60% due to competing hydrolysis of the active ester.

Reductive Amination with Urea Precursors

A stepwise approach couples 4-chlorobenzaldehyde with 1-(pyridin-3-ylmethyl)urea under reductive conditions.

Procedure :

  • Condense 4-chlorobenzaldehyde (1.0 equiv) with 1-(pyridin-3-ylmethyl)urea (1.0 equiv) in methanol using glacial acetic acid as a catalyst.
  • Reduce the imine intermediate with sodium cyanoborohydride (1.5 equiv) at pH 5–6 for 6 hours.
  • Neutralize with saturated sodium bicarbonate and extract with ethyl acetate.

Key Considerations :

  • pH Control : Maintaining mild acidity prevents urea decomposition.
  • Yield : 40–55%, limited by imine stability.

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (e.g., THF, chloroform) enhance isocyanate reactivity, while protic solvents (e.g., methanol) favor reductive amination but risk carbamate formation.

Temperature and Catalysis

  • Isocyanate Route : Reactions at 0°C to 25°C minimize exothermic side reactions.
  • Carbodiimide Route : Room temperature suffices, but cooling (<10°C) during activation improves ester stability.

Analytical Characterization

  • NMR Spectroscopy :
    • ¹H NMR (400 MHz, CDCl₃) : δ 8.70 (s, 1H, pyridine-H), 8.50 (d, J = 4.8 Hz, 1H, pyridine-H), 7.90 (d, J = 8.4 Hz, 2H, Ar-H), 7.60 (d, J = 8.4 Hz, 2H, Ar-H), 6.10 (t, J = 5.6 Hz, 1H, NH), 4.40 (d, J = 5.6 Hz, 2H, CH₂).
    • ¹³C NMR : 165.2 (C=O), 149.8 (pyridine-C), 138.5 (Ar-Cl), 132.1–127.4 (aromatic carbons).
  • Mass Spectrometry : ESI-MS m/z 317.1 [M+H]⁺.

Chemical Reactions Analysis

3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea typically involves the reaction of 4-chlorobenzoyl chloride with pyridin-3-ylmethylamine in the presence of a suitable base. This method allows for the formation of the urea linkage, which is crucial for its biological activity. The resulting compound can be characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure.

Anticancer Properties

Research has shown that derivatives of urea compounds, including those similar to this compound, exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have demonstrated that certain urea derivatives can inhibit cell proliferation in human cancer cell lines such as A549 (lung cancer) and HCT116 (colon cancer), with IC50 values indicating potent activity comparable to established anticancer agents like sorafenib .

Table 1: Antiproliferative Activity of Urea Derivatives

CompoundCell LineIC50 (μM)
This compoundA549TBD
Derivative 7uA5492.39 ± 0.10
Derivative 7uHCT1163.90 ± 0.33
SorafenibA5492.12 ± 0.18
SorafenibHCT1162.25 ± 0.71

This table summarizes the inhibitory effects of various compounds on cancer cell lines, highlighting the potential of urea derivatives as anticancer agents.

Antileishmanial Activity

The compound also shows promise in treating leishmaniasis, a parasitic disease caused by Leishmania species. Urea analogs have been developed that demonstrate potent activity against intracellular amastigotes of Leishmania infantum and Leishmania donovani, with improved metabolic stability compared to other compounds . This suggests that derivatives like this compound could serve as lead compounds for further development in treating neglected tropical diseases.

Mechanism of Action

The mechanism of action of 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing vs. Methoxy groups (5g) may reduce activity due to steric hindrance or electronic effects .
  • Melting Points : Higher melting points in 5e (189–191°C) and 5i (186–188°C) suggest stronger intermolecular forces (e.g., halogen bonding) compared to fluorinated analogs like 5h (103–106°C).
  • IR Signatures : All compounds show strong C=O stretches (~1677–1710 cm⁻¹), confirming urea functionality. N–H stretches (~3291–3582 cm⁻¹) indicate hydrogen-bonding capacity, critical for kinase inhibition .

Structure-Activity Relationship (SAR) Trends

  • Chlorobenzoyl vs. Dichlorophenyl : The 4-chlorobenzoyl group in the target compound may offer superior metabolic stability compared to dichlorophenyl analogs (5e, 5i), as bulky acyl groups resist oxidative degradation .
  • Pyridin-3-ylmethyl vs. Phenoxy Groups: The pyridine moiety in the target compound could enhance solubility relative to phenoxy-substituted analogs (e.g., 5f, 5g), which may aggregate in aqueous environments .
  • Fluorine Substitution : Fluorinated derivatives (5f, 5h) often exhibit improved bioavailability but may suffer from reduced target affinity due to weaker halogen bonding compared to chloro analogs .

Biological Activity

3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological effects, supported by various studies and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C12H10ClN3O\text{C}_{12}\text{H}_{10}\text{ClN}_3\text{O}

It features a pyridine moiety, which is known for enhancing biological activity through various mechanisms, including receptor interaction and enzyme inhibition.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including those similar to this compound.

Table 1: Antimicrobial Activity of Pyridine Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
This compoundEscherichia coli64 µg/mL
This compoundCandida albicans16 µg/mL

This table summarizes the effectiveness of the compound against various pathogens, indicating its potential as an antimicrobial agent .

Anticancer Activity

The anticancer potential of compounds containing the pyridine nucleus has been widely documented. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells through various pathways.

A study investigating the mechanism of action revealed that pyridine derivatives could inhibit cell proliferation and induce apoptosis in HeLa cells. The compound demonstrated an IC50 value of approximately 15 µM, suggesting significant cytotoxicity against cervical cancer cells . The mechanism involves the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic proteins such as Bax.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µM)Mechanism of Action
HeLa15Apoptosis induction via Bcl-2/Bax ratio
MCF-720Cell cycle arrest at G2/M phase
A54918Inhibition of EGFR signaling

Other Biological Activities

Besides antimicrobial and anticancer effects, compounds like this compound have been reported to exhibit anti-inflammatory and antioxidant activities. These properties are crucial for developing drugs targeting chronic diseases associated with oxidative stress and inflammation .

Q & A

Basic: What are the key considerations for synthesizing 3-(4-chlorobenzoyl)-1-[(pyridin-3-yl)methyl]urea with high purity?

Methodological Answer:
Synthesis of this urea derivative requires multi-step optimization. Begin with coupling 4-chlorobenzoyl chloride with a pyridinylmethylamine intermediate under Schotten-Baumann conditions (aqueous NaOH/EtOAc) to form the urea backbone. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical to remove unreacted amines or acylating agents. Monitor reaction progress using TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirm purity via HPLC (C18 column, 70:30 H2O:MeCN, λ = 254 nm). Crystallization from ethanol/water (9:1) yields >95% purity .

Basic: How to characterize the molecular structure and confirm regioselectivity of the urea linkage?

Methodological Answer:
Employ X-ray crystallography to resolve the spatial arrangement of the 4-chlorobenzoyl and pyridinylmethyl groups. For compounds resistant to crystallization, use 2D NMR (¹H-¹³C HSQC and HMBC) to confirm connectivity:

  • ¹H NMR : Look for urea NH protons as broad singlets (~δ 8.5–9.5 ppm).
  • ¹³C NMR : Carbonyl signals (C=O) appear at ~δ 155–160 ppm.
    Mass spectrometry (HRMS-ESI) should match the molecular formula (C₁₄H₁₁ClN₂O₂) with <2 ppm error. IR spectroscopy verifies urea C=O stretching (~1640–1680 cm⁻¹) .

Advanced: How to design structure-activity relationship (SAR) studies to optimize bioactivity against serine proteases?

Methodological Answer:
Modify substituents systematically:

  • Pyridine ring : Replace 3-pyridinyl with 4-pyridinyl or morpholine to alter hydrogen-bonding capacity.
  • Chlorobenzoyl group : Substitute Cl with F or CF₃ to evaluate electronic effects on enzyme inhibition.
    Assay inhibitory activity against trypsin-like serine proteases (e.g., thrombin, Factor Xa) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Compare IC₅₀ values and correlate with logP (HPLC-derived) to assess hydrophobicity-activity relationships. Molecular docking (AutoDock Vina) into the S1 pocket of crystallized proteases (PDB: 1SGX) can rationalize SAR trends .

Advanced: What experimental strategies validate target engagement in cellular models?

Methodological Answer:
Use CRISPR-Cas9 knockouts or RNAi silencing of the putative target (e.g., TRPV1 or PLK4) in HEK293 or MCF-7 cells. Treat cells with this compound and measure downstream biomarkers (e.g., calcium flux for TRPV1, phospho-histone H3 for PLK4). Competitive binding assays with radiolabeled analogs (e.g., [³H]RTX for TRPV1) quantify receptor occupancy. Surface plasmon resonance (SPR) with immobilized target protein provides kinetic binding data (ka/kd) .

Advanced: How to resolve contradictions in reported bioactivity data across different assay systems?

Methodological Answer:
Discrepancies may arise from off-target effects or assay conditions. Perform orthogonal assays:

  • In vitro : Compare enzymatic inhibition (recombinant protein) vs. cellular activity (e.g., proliferation IC₅₀ in cancer lines).
  • Counter-screens : Test against related enzymes (e.g., chymotrypsin vs. trypsin) to confirm selectivity.
    Analyze buffer composition (e.g., DMSO concentration, ionic strength) and serum protein binding (equilibrium dialysis) to identify confounding factors. Meta-analysis of dose-response curves (GraphPad Prism) with Hill slopes >1 may indicate cooperative binding .

Advanced: What formulation strategies address aqueous solubility limitations for in vivo studies?

Methodological Answer:
For poor solubility (<10 µM in PBS), prepare nanoemulsions using PEG-400/TPGS (5% w/v) or cyclodextrin inclusion complexes (e.g., sulfobutyl ether-β-cyclodextrin). Characterize formulations via dynamic light scattering (DLS) for particle size (<200 nm) and zeta potential (±30 mV). Validate bioavailability in rodent PK studies: administer intravenously (1 mg/kg in 10% DMSO/saline) and orally (10 mg/kg in 0.5% methylcellulose), then quantify plasma levels via LC-MS/MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.